molecular formula C5H4N2O4 B12869117 2-(4-Nitroisoxazol-3-yl)acetaldehyde

2-(4-Nitroisoxazol-3-yl)acetaldehyde

Cat. No.: B12869117
M. Wt: 156.10 g/mol
InChI Key: FGGWZPBGSNRTJB-UHFFFAOYSA-N
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Description

2-(4-Nitroisoxazol-3-yl)acetaldehyde is a chemical compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound is characterized by the presence of a nitro group at the 4-position of the isoxazole ring and an acetaldehyde group at the 2-position. Isoxazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitroisoxazol-3-yl)acetaldehyde can be achieved through several methods. One common approach involves the cycloaddition reaction of nitrile oxides with alkenes. For example, the reaction of 4-nitrobenzaldoxime with an appropriate alkyne under basic conditions can yield the desired isoxazole derivative . Another method involves the condensation of hydroxylamine with β-diketones or their synthetic equivalents, followed by nitration to introduce the nitro group .

Industrial Production Methods

Industrial production of isoxazoles, including this compound, often employs metal-catalyzed reactions due to their efficiency and scalability. Catalysts such as copper (I) or ruthenium (II) are commonly used in (3 + 2) cycloaddition reactions . recent trends emphasize the development of metal-free synthetic routes to reduce costs, toxicity, and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitroisoxazol-3-yl)acetaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: 2-(4-Nitroisoxazol-3-yl)acetic acid

    Reduction: 2-(4-Aminoisoxazol-3-yl)acetaldehyde

    Substitution: Various substituted isoxazole derivatives depending on the nucleophile used

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Nitroisoxazol-3-yl)acetic acid
  • 2-(4-Aminoisoxazol-3-yl)acetaldehyde
  • 3-(4-Nitroisoxazol-5-yl)acetaldehyde

Uniqueness

2-(4-Nitroisoxazol-3-yl)acetaldehyde is unique due to the presence of both a nitro group and an acetaldehyde group, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C5H4N2O4

Molecular Weight

156.10 g/mol

IUPAC Name

2-(4-nitro-1,2-oxazol-3-yl)acetaldehyde

InChI

InChI=1S/C5H4N2O4/c8-2-1-4-5(7(9)10)3-11-6-4/h2-3H,1H2

InChI Key

FGGWZPBGSNRTJB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NO1)CC=O)[N+](=O)[O-]

Origin of Product

United States

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